Decanal
Overview
Description
It is a colorless to light-yellow liquid at room temperature, characterized by a fruity, somewhat citrusy, orange-like odor . Decanal is slightly soluble in water and has a boiling point of around 208-210°C . It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanal can be synthesized through the oxidation of decanol (a primary alcohol) using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) . . This method is particularly favored in industrial applications as it allows for the production of a broader range of aldehydes.
Industrial Production Methods: The predominant industrial method for producing this compound is the oxidation of decanol . This process is efficient and scalable, making it suitable for large-scale production. The hydroformylation of 1-nonene is also used in industrial settings due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions: Decanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted aldehydes and alcohols depending on the reagents used.
Scientific Research Applications
Decanal has a wide range of applications in scientific research:
Mechanism of Action
Decanal exerts its effects through various molecular targets and pathways. For instance, in the context of UVB-induced photoaging, this compound promotes collagen production and increases intracellular cAMP levels . It also decreases the number of molecules involved in the mitogen-activated protein kinase (MAPK)/activator protein 1 (AP-1) pathway, which are responsible for collagen breakdown . This mechanism helps in preventing photoaging and maintaining skin health.
Comparison with Similar Compounds
Decanal is often compared with other aldehydes such as octanal, citral, and sinensal . These compounds share similar structural features but differ in their chain lengths and functional properties:
Octanal: An eight-carbon aldehyde with a similar fruity odor but a lower boiling point.
Citral: A mixture of two isomers, neral and geranial, with a strong lemon odor and used extensively in the fragrance industry.
Sinensal: Found in citrus oils, it has a distinct sweet, orange-like aroma.
This compound stands out due to its unique combination of a longer carbon chain and a pleasant citrusy odor, making it particularly valuable in the flavor and fragrance industries .
Properties
IUPAC Name |
decanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVZQYAVGTKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021553 | |
Record name | Decanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
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Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
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Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |
Record name | DECALDEHYDE | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Flash Point |
185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Solubility |
In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to light-yellow liquid | |
CAS No. |
112-31-2, 112-81-2 | |
Record name | DECALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decanal | |
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Record name | Decaldehyde | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.598 | |
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Record name | DECANAL | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
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Melting Point |
64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |
Record name | DECALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8495 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Decanal important for attracting insects?
A1: this compound, along with other volatile compounds, makes up the attractive scent profile of certain plants for insects like Sitotroga cerealella (Angoumois grain moth) []. This attraction is being explored for developing pest control strategies.
Q2: Does this compound attract all insects in the same way?
A2: No. Research shows that this compound attracts male Trigonotylus caelestialium (rice leaf bug) but not females. Conversely, β-caryophyllene attracts females but not males []. This highlights the complex and sex-specific nature of insect olfaction.
Q3: Is this compound always attractive to insects?
A3: Not necessarily. Studies show that while this compound can attract insects at low, naturally occurring concentrations, it exhibits repellent properties at higher concentrations [].
Q4: What other applications does this compound's aroma have?
A4: Besides pest control, this compound is used in the flavor and fragrance industries due to its citrusy scent []. It's a common ingredient in perfumes, cosmetics, and food flavorings.
Q5: What is the chemical structure of this compound?
A5: this compound (CH3(CH2)8CHO) is a 10-carbon straight-chain aldehyde with a carbonyl group (C=O) at one end [].
Q6: Can this compound undergo aldol condensation?
A6: Yes, this compound readily undergoes self-aldol condensation to form 2-octyl-2-dodecenal, primarily in the trans configuration []. It can also participate in mixed aldol reactions with other aldehydes, contributing to the complex aroma profiles of natural products like citrus oils.
Q7: Can this compound be synthesized from natural sources?
A7: Yes, this compound can be synthesized from virgin coconut oil. Carboxylic acids are first extracted from the oil and then converted into aldehydes, including this compound, with yields up to 88% [].
Q8: How does the presence of other food components affect this compound absorption into packaging?
A8: Oil significantly reduces this compound absorption into linear low-density polyethylene (LLDPE) because this compound preferentially dissolves in the oil phase [, ]. Proteins like casein can also reduce absorption, potentially by entrapping the oil.
Q9: Does this compound have any effect on skin aging?
A9: Research suggests that this compound might offer protection against UVB-induced photoaging. A study on human dermal fibroblasts found that this compound increased collagen production and hyaluronic acid levels, potentially through the cAMP pathway [].
Q10: What analytical techniques are used to study this compound?
A10: Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures [, ]. Gas Chromatography-Olfactometry (GC-O) is used to correlate this compound with specific aromas [].
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